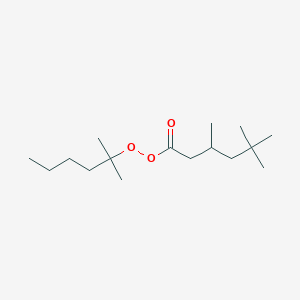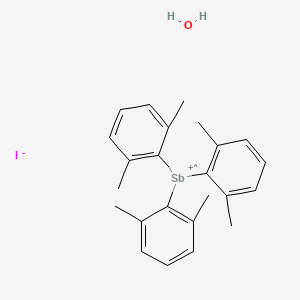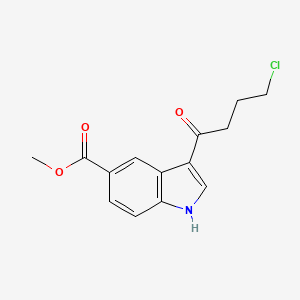
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole core, a chlorobutanoyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chlorobutanoyl group and the carboxylate ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorobutanoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole core can bind to proteins or enzymes, affecting their function. The chlorobutanoyl group may enhance the compound’s ability to penetrate cell membranes, while the carboxylate ester can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
- 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile
- 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic Acid Methyl Ester
Uniqueness
Methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate is unique due to its specific combination of functional groups and the indole core. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Propriétés
Numéro CAS |
115092-80-3 |
|---|---|
Formule moléculaire |
C14H14ClNO3 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
methyl 3-(4-chlorobutanoyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-19-14(18)9-4-5-12-10(7-9)11(8-16-12)13(17)3-2-6-15/h4-5,7-8,16H,2-3,6H2,1H3 |
Clé InChI |
IXUZICWALVWOSZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


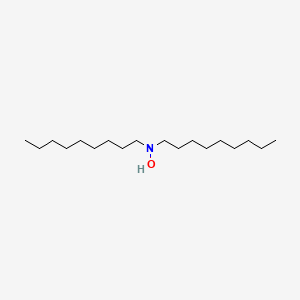

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

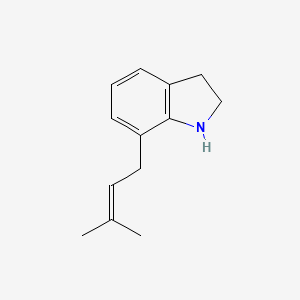


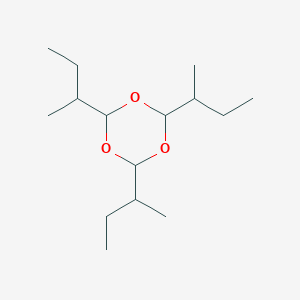


![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
